molecular formula C3H5NS B147334 (Methylthio)acetonitrile CAS No. 35120-10-6

(Methylthio)acetonitrile

Cat. No. B147334
CAS RN: 35120-10-6
M. Wt: 87.15 g/mol
InChI Key: ZRIGDBVSVFSVLL-UHFFFAOYSA-N
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Description

(Methylthio)acetonitrile is a chemical compound that is part of various synthetic pathways in organic chemistry. It is characterized by the presence of a methylthio group attached to an acetonitrile moiety. This structure makes it a versatile intermediate in the synthesis of various organic compounds.

Synthesis Analysis

The synthesis of compounds related to (methylthio)acetonitrile can be achieved through different methods. For instance, the electrolytic reduction of 1-methylsulphinyl-1-methylthio-2-phenylethene in acetonitrile leads to the formation of (E)-1-methylthio-2-phenylethene, which is a related compound, in good yields. This process involves selective cleavage of one carbon-sulphur bond and is facilitated by the presence of proton donors such as phenol and benzoic acid . Additionally, symmetric ethenyldithiophenes, which are important intermediates for the synthesis of photochromic materials and organic conductors, can be synthesized from 3-methylthiophenylphosphonium salts in acetonitrile using a strong base. This homocoupling reaction is promoted by the presence of polar aprotic solvents and is faster than a Wittig reaction with aromatic ketones in acetonitrile .

Molecular Structure Analysis

The molecular structure of (methylthio)acetonitrile derivatives can be complex, as seen in the formation of N-coordination complexes with metals such as Os and Re. These complexes are formed when acetonitrile reacts with metal atoms, leading to primarily N-coordination complexes (M←NCCH3). The stability of these complexes relative to nitrile π-complexes is noteworthy, and the reactions with small alkanes and halomethanes produce exclusively methylidyne complexes (HC≡MH2X) .

Chemical Reactions Analysis

The reactivity of (methylthio)acetonitrile derivatives can be explored through the generation and reactions of carbanions from dialkylamino (methylthio) acetonitriles. These carbanions can react with alkyl halides or electrophilic alkenes to yield unstable products, which can be further transformed into amides or acids. Additionally, reactions with compounds such as ethyl maleinate or ω-nitrostyrene result in products of aliphatic vicarious nucleophilic substitution, while reactions with 1-nitronaphthalene lead to products of aromatic vicarious nucleophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of (methylthio)acetonitrile and its derivatives are influenced by their molecular structure and the nature of their substituents. The electrolytic and photolytic behavior of these compounds, as well as their reactivity with bases and electrophiles, are indicative of their properties. For example, the electrolytic reduction of 1-methylsulphinyl-1-methylthio-2-phenylethene and the photolysis of metal complexes in acetonitrile demonstrate the chemical behavior of these compounds under different conditions . The homocoupling reactions and the generation of carbanions from dialkylamino (methylthio) acetonitriles further illustrate the chemical properties and reactivity of these molecules .

Scientific Research Applications

1. Chromatographic Analysis and Solvent Interactions

(Methylthio)acetonitrile is a component involved in chromatographic processes and solvent interactions. Research highlights its role in affecting the pH of buffered high-performance liquid chromatography (HPLC) mobile phases, which are crucial for the separation and analysis of different compounds. The presence of acetonitrile in mobile phases can significantly alter the pH, influencing the degree of ionization and chromatographic retention of analytes. This understanding aids in predicting the behavior of various compounds during the chromatographic process (Subirats, Rosés, & Bosch, 2007).

2. Quality Control in Pharmaceutical Analysis

In the pharmaceutical industry, (Methylthio)acetonitrile is used as a solvent in the quality control and monitoring of various drugs. The compound plays a crucial role in the high-performance liquid chromatography (HPLC) analysis, particularly in the evaluation of drugs like atorvastatin. The solvent properties of acetonitrile are instrumental in ensuring the accuracy and reliability of pharmaceutical quality control measures, which are fundamental in providing quality medicines to the population (Kogawa, Pires, & Salgado, 2019).

3. Understanding Brain Disorders Through Redox Imbalance

Research has identified the role of redox imbalance in various brain disorders, and compounds like (Methylthio)acetonitrile might be implicated in these biochemical pathways. Glutathione (GSH), an antioxidant, is involved in maintaining redox balance, and its depletion is associated with pathologies in brain disorders such as autism, schizophrenia, and Alzheimer's disease. Understanding the role of such compounds in the GSH redox balance could lead to potential therapeutic interventions for these neurological conditions (Gu, Chauhan, & Chauhan, 2015).

4. Methanogenic Pathways and Environmental Implications

(Methylthio)acetonitrile may be involved in methanogenic pathways, which are crucial in understanding environmental and ecological dynamics. Research into the isotopic signatures of compounds like acetonitrile can help in quantifying methanogenic pathways, contributing to our understanding of methane production and its environmental impact, including climate change and energy resources (Conrad, 2005).

Safety And Hazards

When handling (Methylthio)acetonitrile, it’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It’s also recommended to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2-methylsulfanylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NS/c1-5-3-2-4/h3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIGDBVSVFSVLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188623
Record name Methylthioacetonitrile
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Molecular Weight

87.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Methylthio)acetonitrile

CAS RN

35120-10-6
Record name 2-(Methylthio)acetonitrile
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Record name Methylthioacetonitrile
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Record name 35120-10-6
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Record name Methylthioacetonitrile
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Record name Methylthioacetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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